Etilamfetamine hydrochloride is synthesized from precursor chemicals typically found in laboratories. It is categorized under controlled substances in various jurisdictions due to its potential for abuse and psychoactive effects. The compound's IUPAC name is N-ethyl-1-phenylpropan-2-amine, and it has a molecular formula of with a molar mass of approximately 197.72 g/mol .
The synthesis of etilamfetamine hydrochloride generally involves several key steps:
The synthesis can be represented by the following general reaction:
This method allows for the production of etilamfetamine hydrochloride in moderate to high yields, depending on the purity of starting materials and reaction conditions .
Etilamfetamine hydrochloride has a distinct molecular structure characterized by:
CC(CC1=CC=CC=C1)N
, indicating the presence of a phenyl ring and an ethyl substituent.The molecular geometry contributes to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine .
Etilamfetamine hydrochloride participates in several notable chemical reactions:
These reactions are significant for both synthetic applications and understanding metabolic pathways within biological systems .
The mechanism of action for etilamfetamine hydrochloride primarily involves:
Research indicates that etilamfetamine has a lower potency compared to traditional amphetamines but retains enough activity to influence mood and energy levels significantly. Its efficacy as a stimulant is attributed to its ability to cross the blood-brain barrier and interact with monoamine transporters .
Etilamfetamine hydrochloride exhibits several important physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications as well as its handling in laboratory settings .
Etilamfetamine hydrochloride has several scientific applications:
The compound's potential for misuse necessitates careful regulation and monitoring within clinical and research environments .
Etilamfetamine hydrochloride (N-ethylamphetamine) emerged in the early 20th century as a structural variant of amphetamine. Initially developed as an anorectic agent, it was marketed under brand names such as Apetinil and Adiparthrol during the 1950s for obesity management [1] [3]. Unlike its predecessors (amphetamine, methamphetamine), etilamfetamine saw limited clinical adoption due to the subsequent introduction of more potent agents like phenmetrazine [1] [4]. Early pharmacological studies classified it as a central nervous system stimulant with appetite-suppressant properties, though its therapeutic use declined rapidly post-1960s [3] [6].
Table 1: Key Events in Etilamfetamine Development
Year | Event | Significance |
---|---|---|
1950s | Marketed as Apetinil/Adiparthrol | First clinical use as anorectic |
1960s | Displacement by phenmetrazine | Decline in clinical relevance |
1990s | Detection in recreational drug markets | Emergence as "designer drug" |
Etilamfetamine’s chemical structure (C₁₁H₁₇N·HCl) features an N-ethyl group attached to the amphetamine backbone, distinguishing it from methamphetamine (N-methyl) and amphetamine (N-H) [1] [4]. Its synthesis typically involves reductive amination of phenylacetone with ethylamine, analogous to other amphetamines [9]. The compound’s racemic form exhibits a molar mass of 163.264 g·mol⁻¹ (free base) and shares the amphetamine core phenethylamine structure [6] [9].
Structural-Activity Relationships (SAR):
Table 2: Structural Analogues of Etilamfetamine in the Amphetamine Class
Compound | N-Substituent | DAT Potency (EC₅₀, nM) | Primary Action |
---|---|---|---|
Amphetamine | -H | 5.8–24.8 | Dopamine releaser |
Methamphetamine | -CH₃ | 8.5–40.4 | Dopamine releaser |
Etilamfetamine | -C₂H₅ | 44.1–88.5 | Dopamine releaser |
Propylamphetamine | -C₃H₇ | >1,013 | Weak reuptake inhibitor |
Fenfluramine | -C₂H₅ (with 3-CF₃) | N/A | Serotonin releaser |
Etilamfetamine functions primarily as a dopamine-releasing agent (DRA) with moderate norepinephrine activity. In vitro studies using rat synaptosomes demonstrate its potency as a dopamine releaser (EC₅₀ = 88.5 nM), approximately 10-fold lower than dextroamphetamine but higher than longer-chain N-alkylated analogues [1] [4]. Its dextrorotatory enantiomer, dextroethylamphetamine, shows enhanced selectivity for norepinephrine (EC₅₀ = 28.8 nM) and dopamine (EC₅₀ = 44.1 nM) release over serotonin (EC₅₀ = 333 nM) [1] [5].
Key Pharmacological Mechanisms:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0